molecular formula C14H12N2O B591586 (2-Phenylbenzo[d]oxazol-6-yl)methanamine CAS No. 1367920-70-4

(2-Phenylbenzo[d]oxazol-6-yl)methanamine

Cat. No.: B591586
CAS No.: 1367920-70-4
M. Wt: 224.263
InChI Key: IDWBCOMFDZWQEQ-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-6-yl)methanamine is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzoxazole derivatives have gained significant attention due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Mechanism of Action

Target of Action

Related compounds such as oxazoles have been reported to exhibit a wide spectrum of biological activities , suggesting that (2-Phenylbenzo[d]oxazol-6-yl)methanamine may interact with multiple targets.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors or activators . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context.

Biochemical Pathways

Oxazole derivatives have been reported to impact a variety of biological processes . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given the biological activities reported for related oxazole derivatives , it is likely that this compound could have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors could include the pH of the environment, the presence of other molecules, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbenzo[d]oxazol-6-yl)methanamine typically involves the cyclization of appropriate precursorsThis can be achieved through various synthetic routes, including the use of protecting groups and subsequent deprotection steps .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbenzo[d]oxazol-6-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2-Phenylbenzo[d]oxazol-6-yl)methanamine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylbenzo[d]oxazol-6-yl)methanamine is unique due to the presence of the methanamine group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of various derivatives with potentially enhanced pharmacological properties .

Properties

IUPAC Name

(2-phenyl-1,3-benzoxazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWBCOMFDZWQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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